4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride
Overview
Description
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClF3N and a molecular weight of 253.69 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction.
Attachment of the Butan-1-amine Chain: The intermediate is then subjected to a nucleophilic substitution reaction with a butan-1-amine derivative under appropriate conditions to form the desired amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride has diverse applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity and selectivity towards specific targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group attached to a phenyl ring.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer therapy, also featuring a trifluoromethyl group.
Uniqueness: 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Similar compounds have shown the ability to modulate enzyme activity and influence signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to altered cell proliferation and apoptosis.
- Receptor Interaction : It may act on neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, similar to other trifluoromethyl-substituted phenyl compounds .
- Anticancer Properties : In vitro studies have shown potential cytotoxic effects against cancer cell lines, indicating possible applications in oncology .
- Neuroprotective Effects : The compound may possess neuroprotective properties, as evidenced by its interaction with cholinergic systems .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant anticancer potential .
- Neuroprotective Effects : In a model assessing neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures, suggesting its utility in treating neurodegenerative diseases .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of E. coli | |
Anticancer | IC50 = 15 µM (MCF-7) | |
Neuroprotective | Reduced oxidative stress |
Table 2: Mechanistic Insights
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15;/h4-7H,1-3,8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBLEFKUMGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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